molecular formula C21H18Cl2N2O3S B6132354 N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide

N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide

Cat. No.: B6132354
M. Wt: 449.3 g/mol
InChI Key: IPXJSLVWKHQYIC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chlorophenyl groups and a sulfonylamino linkage suggests potential biological activity and utility in various chemical reactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-2-6-17(22)7-3-15)20-12-4-16(5-13-20)21(26)24-19-10-8-18(23)9-11-19/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXJSLVWKHQYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable amine under controlled conditions.

    Coupling reaction: The sulfonyl chloride is then reacted with 4-chlorobenzylamine to form the sulfonamide linkage.

    Amidation: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial or antifungal agent due to its sulfonamide structure.

    Medicine: Investigation as a potential drug candidate for treating bacterial infections or other diseases.

    Industry: Use in the production of specialty chemicals or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Commonly used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness

N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and sulfonylamino groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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